4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid
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Overview
Description
4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where 2-Fluoro-6-methoxyphenylboronic acid is coupled with a suitable halogenated nicotinic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(2-Fluoro-6-formylphenyl)-6-methylnicotinic Acid, while reduction of a nitro group can produce 4-(2-Fluoro-6-methoxyphenyl)-6-methylaminonicotinic Acid.
Scientific Research Applications
4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxyphenylboronic Acid: Shares the fluorine and methoxy substituents but differs in the boronic acid moiety.
4-Methoxyphenylboronic Acid: Lacks the fluorine atom and has a boronic acid group instead of the nicotinic acid moiety.
2,6-Difluoro-4-methoxyphenylboronic Acid: Contains an additional fluorine atom and a boronic acid group.
Uniqueness
4-(2-Fluoro-6-methoxyphenyl)-6-methylnicotinic Acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its potential for selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C14H12FNO3 |
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Molecular Weight |
261.25 g/mol |
IUPAC Name |
4-(2-fluoro-6-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-8-6-9(10(7-16-8)14(17)18)13-11(15)4-3-5-12(13)19-2/h3-7H,1-2H3,(H,17,18) |
InChI Key |
AQKVPYJNRRKCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)C2=C(C=CC=C2F)OC |
Origin of Product |
United States |
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